molecular formula C18H26O6 B1343593 Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate CAS No. 951887-75-5

Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate

Cat. No. B1343593
CAS RN: 951887-75-5
M. Wt: 338.4 g/mol
InChI Key: NVRBBTAVMRCGGC-UHFFFAOYSA-N
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Description

The trimethoxyphenyl (TMP) group is a critical and valuable core of a variety of biologically active molecules found either in natural products or synthetic compounds . This group has been incorporated in a wide range of therapeutically interesting drugs .


Synthesis Analysis

A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were synthesized and evaluated for their antiproliferative activity . Another study synthesized two 1,2-dihydro-2,2,4-trimethylquinoline derivatives and two methyl 3,4,5-trimethoxybenzoate derivatives .


Molecular Structure Analysis

The molecular structure of compounds with the trimethoxyphenyl group was determined by X-ray single crystal diffraction .


Chemical Reactions Analysis

The trimethoxyphenyl group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with the trimethoxyphenyl group can vary widely depending on the specific compound and its structure .

Scientific Research Applications

Anti-Cancer Effects

Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Anti-Fungal and Anti-Bacterial Properties

Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Antiviral Activity

There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Anti-Parasitic Agents

Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Anti-Inflammatory, Anti-Alzheimer, Anti-Depressant, and Anti-Migraine Properties

These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Anticonvulsant and Sedative Agents

A novel series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized, which were biologically evaluated for their anticonvulsant, sedative activity and neurotoxicity . Among them, compounds 4, 9 and 16 exhibited good anticonvulsant activity in primary evaluation .

Mechanism of Action

Target of Action

Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate, as a compound containing the trimethoxyphenyl (TMP) group, is known to interact with several targets. These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various biological processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation .

Mode of Action

The interaction of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate with these targets can lead to changes in their function. For instance, its binding to tubulin can inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and thus blocking cell division . Similarly, its interaction with Hsp90 can interfere with the protein’s chaperone function, leading to the degradation of Hsp90 client proteins and the inhibition of cell growth and proliferation .

Biochemical Pathways

The action of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate affects several biochemical pathways. By inhibiting tubulin polymerization, it interferes with the cell cycle, particularly the mitotic phase . Its inhibition of Hsp90 affects multiple signaling pathways that depend on Hsp90 client proteins, including those involved in cell growth, survival, and differentiation . Furthermore, its interaction with P-gp can affect drug transport and resistance .

Pharmacokinetics

The trimethoxyphenyl group is known to enhance the bioavailability of compounds, suggesting that ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate’s action include the disruption of the cell cycle, the degradation of certain proteins, the alteration of signal transduction, and the modulation of drug transport . These effects can lead to the inhibition of cell growth and proliferation, making Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate a potential anti-cancer agent .

Safety and Hazards

The safety data sheet for 3-(3,4,5-Trimethoxyphenyl)propionic acid, a compound with a similar structure, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 7-oxo-7-(3,4,5-trimethoxyphenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O6/c1-5-24-17(20)10-8-6-7-9-14(19)13-11-15(21-2)18(23-4)16(12-13)22-3/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRBBTAVMRCGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251823
Record name Ethyl 3,4,5-trimethoxy-ζ-oxobenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate

CAS RN

951887-75-5
Record name Ethyl 3,4,5-trimethoxy-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,4,5-trimethoxy-ζ-oxobenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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